Diphenylsilanediol

Catalog No.
S570506
CAS No.
947-42-2
M.F
C12H12O2Si
M. Wt
216.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylsilanediol

CAS Number

947-42-2

Product Name

Diphenylsilanediol

IUPAC Name

dihydroxy(diphenyl)silane

Molecular Formula

C12H12O2Si

Molecular Weight

216.31 g/mol

InChI

InChI=1S/C12H12O2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

OLLFKUHHDPMQFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O

Synonyms

diphenylsilanediol, diphenylsilanediol disodium salt

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O

The exact mass of the compound Diphenylsilanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12561. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphenylsilanediol (CAS: 947-42-2) is a bifunctional organosilicon monomer characterized by two phenyl rings and two hydroxyl groups attached to a central silicon atom. As a bench-stable, crystalline solid, it serves as a critical precursor for the synthesis of advanced siloxane polymers, cyclic oligomers, and ladder-like silsesquioxanes. In industrial procurement, it is highly valued as a structural control agent and a modifying intermediate for polyurethanes, epoxy resins, and silicone rubbers, imparting measurable thermal stability, radiation resistance, and high refractive indices to the final polymer matrices [1]. Unlike highly reactive chlorosilanes, diphenylsilanediol allows for controlled, non-hydrolytic polycondensation, making it a highly effective building block for high-performance optical encapsulants and specialized nanomaterials[2].

Substituting diphenylsilanediol with its direct precursor, dichlorodiphenylsilane, fundamentally alters the polymerization environment; the latter reacts vigorously with moisture to produce corrosive hydrochloric acid, which can cleave phenyl groups and induce uncontrolled, highly heterogeneous cross-linking[1]. Conversely, attempting to use aliphatic analogs like dimethylsilanediol introduces severe handling and shelf-life failures, as the dimethyl variant is highly prone to spontaneous self-condensation at room temperature, making precise stoichiometric formulation and bulk storage nearly impossible[2]. Furthermore, employing monofunctional substitutes such as triphenylsilanol acts as a chain-terminating event rather than enabling chain extension, completely preventing the formation of the high-molecular-weight ladder polymers and robust siloxane networks required for advanced optical and thermal applications [1].

Polymerization Control and Byproduct Elimination

When synthesizing highly ordered siloxane networks, the choice of monomer dictates the structural integrity of the polymer. Dichlorodiphenylsilane undergoes vigorous hydrolysis that generates corrosive HCl, which aggressively cleaves phenyl groups under acidic conditions and leads to uncontrolled, heterogeneous network formation [1]. In contrast, diphenylsilanediol enables controlled, non-hydrolytic sol-gel condensation (often base-catalyzed by agents like barium hydroxide), producing only water as a byproduct and achieving a condensation degree of nearly 100% without degrading the phenyl-silicon bonds [1].

Evidence DimensionPolymerization byproduct and structural integrity
Target Compound DataDiphenylsilanediol (Controlled condensation, ~100% condensation degree, no acidic cleavage)
Comparator Or BaselineDichlorodiphenylsilane (Generates HCl, causes phenyl group cleavage and uncontrolled cross-linking)
Quantified DifferenceElimination of corrosive HCl byproduct and achievement of ~100% condensation degree
ConditionsNon-hydrolytic sol-gel condensation vs. standard hydrolysis

Eliminating HCl generation prevents acid-induced degradation of the polymer backbone and sensitive manufacturing equipment, ensuring reproducible synthesis of high-purity siloxanes.

Precursor Stability and Shelf-Life Viability

The aliphatic analog, dimethylsilanediol, exhibits a marked tendency to undergo spontaneous self-condensation into polysiloxane fluids even during standard room-temperature storage in polyethylene containers, complicating bulk procurement and stoichiometric control [1]. Diphenylsilanediol, however, benefits from the steric hindrance of its two phenyl groups, rendering it a bench-stable crystalline solid (melting point 162-165 °C) that resists premature condensation under ambient conditions[1].

Evidence DimensionSpontaneous self-condensation resistance
Target Compound DataDiphenylsilanediol (Bench-stable crystalline solid, m.p. 162-165 °C)
Comparator Or BaselineDimethylsilanediol (Condenses spontaneously at room temperature during storage)
Quantified DifferenceComplete prevention of ambient self-condensation, extending shelf life from days/weeks to long-term stability
ConditionsAmbient room-temperature storage

Procurement of a bench-stable solid eliminates the need for specialized cold-chain logistics and ensures exact molar dosing during industrial polymer formulation.

Optical Performance in Cured Polymer Networks

Polymers derived from diphenylsilanediol exhibit higher refractive indices and transmittance compared to standard commercial encapsulants. In the synthesis of polysiloxane-silphenylene hybrimers, the incorporation of diphenylsilanediol yields a cured network with a high refractive index of 1.61 and an outstanding optical transmittance of 96.5% at 450 nm [1]. By comparison, standard commercial silicone polymers (such as OE-6630) achieve a significantly lower transmittance of 87%, and typical aliphatic silicones hover around a refractive index of 1.40 to 1.50 [1].

Evidence DimensionRefractive index and optical transmittance at 450 nm
Target Compound DataDiphenylsilanediol-based hybrimer (RI = 1.61, Transmittance = 96.5%)
Comparator Or BaselineCommercial silicone standard OE-6630 (Transmittance = 87%)
Quantified Difference+9.5% absolute increase in optical transmittance and achievement of >1.60 RI
ConditionsCured encapsulant film measured at 450 nm wavelength

High refractive index and superior transparency are mandatory for maximizing light extraction efficiency in high-power LED and advanced optical packaging.

Thermal Degradation Resistance of Derived Resins

The rigid, bulky phenyl groups provided by diphenylsilanediol impart measurable thermal stability improvements to resulting polymer networks. When subjected to severe thermal aging at 200 °C for 72 hours, diphenylsilanediol-based polysiloxane hybrimers demonstrated only a marginal decrease in transmittance, dropping from 96.5% to 96.0% [1]. Similarly, UV-cured ladder-like diphenylsiloxane networks achieve a 5% weight loss temperature (Td5%) of 465.5 °C [2]. Standard epoxy resins and conventional silicones typically suffer severe yellowing and structural degradation under identical thermal stress [1].

Evidence DimensionTransmittance retention after thermal aging
Target Compound DataDiphenylsilanediol-based hybrimer (0.5% transmittance loss after 72h at 200 °C)
Comparator Or BaselineConventional epoxy/silicone encapsulants (Severe yellowing and significant optical degradation)
Quantified DifferenceNear-total retention of optical clarity (>99% of original transmittance) under extreme heat
ConditionsThermal aging at 200 °C for 72 hours

Ensures long-term reliability and prevents discoloration in optical devices operating under high thermal loads, directly reducing product failure rates.

High-Power LED Encapsulation

Utilizing its ability to form high-refractive-index (RI > 1.60) and highly transparent (>96%) polysiloxane networks, diphenylsilanediol is a preferred precursor over aliphatic silicones for advanced LED packaging where maximum light extraction and thermal non-yellowing are critical [1].

Ladder-like Polysiloxane Synthesis

Because it undergoes controlled, ~100% degree condensation without generating corrosive byproducts like its chlorosilane counterparts, it serves as a highly reliable bifunctional monomer for synthesizing rigid, ladder-like silsesquioxane frameworks used in high-temperature coatings and photoresists[2].

Polyurethane and Silicone Rubber Modification

Procured as a structural control agent and modifier, it is integrated into polyurethane and epoxy resins to drastically improve high/low-temperature resistance, radiation stability, and mechanical processing properties compared to unmodified baselines [1].

UNII

36X37P8NBB

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 73 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 68 of 73 companies with hazard statement code(s):;
H228 (64.71%): Flammable solid [Danger Flammable solids];
H411 (35.29%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

947-42-2

Wikipedia

Diphenylsilanediol

General Manufacturing Information

Silanediol, 1,1-diphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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